molecular formula C11H12ClNO4 B8696863 2-[(2-chloro-5-nitrophenoxy)methyl]oxolane

2-[(2-chloro-5-nitrophenoxy)methyl]oxolane

Cat. No.: B8696863
M. Wt: 257.67 g/mol
InChI Key: YWFXXSHMRNMYMC-UHFFFAOYSA-N
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Description

2-[(2-chloro-5-nitrophenoxy)methyl]oxolane is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a tetrahydrofuran ring substituted with a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-5-nitrophenoxy)methyl]oxolane typically involves the reaction of 2-chloro-5-nitrophenol with tetrahydrofuran in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-5-nitrophenoxy)methyl]oxolane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Quinones

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(2-chloro-5-nitrophenoxy)methyl]oxolane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-5-nitrophenoxy)methyl]oxolane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-5-nitro-phenoxymethyl)-furan-2-carboxylic acid
  • 2-(2-Chloro-5-nitro-phenoxymethyl)-furan-2-carboxylic acid hydrazide

Uniqueness

2-[(2-chloro-5-nitrophenoxy)methyl]oxolane is unique due to its tetrahydrofuran ring, which imparts specific chemical and physical properties. This distinguishes it from other similar compounds that may have different ring structures or substituents. The presence of the tetrahydrofuran ring can influence the compound’s reactivity, solubility, and overall stability, making it suitable for specific applications that other compounds may not be able to fulfill.

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

2-[(2-chloro-5-nitrophenoxy)methyl]oxolane

InChI

InChI=1S/C11H12ClNO4/c12-10-4-3-8(13(14)15)6-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2

InChI Key

YWFXXSHMRNMYMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitrophenol (3.39 g, 19.52 mmol), tetrahydrofurfuryl alcohol (1.99 g, 19.52 mmol), and Ph3P (5.12 g, 19.52 mmol) in 34 ml THF, cooled to −15° C., was added dropwise, over 90 min, a solution of DIAD (4.15 g, 20.5 mmol). The reaction was warmed to RT and stirred for 18 h. The reaction was concentrated to dryness. The crude residue was treated with a small mix of Et2O and hexanes and sonicated so as to triturate out bulk of impurities, which were filtered off. The filtrate was concentrated to dryness. The resulting residue was purified by silica gel column chromatography using EtOAc in hexanes to elute the title compound.
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
4.15 g
Type
reactant
Reaction Step Two

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